

literature review comparing historical and modern data on cyclodecane

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A Comparative Review of Historical and Modern Data on Cyclodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane (C₁₀H₂₀), a ten-membered cycloalkane, has long been a subject of interest in organic chemistry due to its conformational complexity and its role as a model for medium-sized rings. This guide provides a comprehensive comparison of historical and modern data on **cyclodecane**, focusing on its synthesis, conformational analysis, and emerging relevance in medicinal chemistry. Quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.

Synthesis of Cyclodecane: From Classical Methods to Modern Strategies

The synthesis of a medium-sized ring like **cyclodecane** presents unique challenges due to unfavorable entropic factors and transannular strain. Over the years, various synthetic strategies have been developed, evolving from harsh, low-yielding classical methods to more efficient and versatile modern techniques.

Historical Synthetic Methods



Early approaches to **cyclodecane** synthesis were often multi-step processes with modest yields. Two notable historical methods are the Acyloin condensation and the Ruzicka large-ring synthesis.

- Acyloin Condensation: This reductive coupling of dicarboxylic esters using metallic sodium was a cornerstone of early macrocycle synthesis. For **cyclodecane**, the intramolecular acyloin condensation of a C₁₀ dicarboxylic acid ester would be the key step, followed by reduction of the resulting acyloin (α-hydroxy ketone) to the corresponding alkane.[1][2][3][4] [5]
- Ruzicka Large-Ring Synthesis: Developed by Leopold Ruzicka, this method involves the
 pyrolysis of thorium or cerium salts of dicarboxylic acids to form cyclic ketones, which are
 then reduced to the corresponding cycloalkanes.[6][7] This method was instrumental in the
 synthesis of various large-ring ketones, including cyclodecanone.

Modern Synthetic Methods

Modern organic synthesis offers more efficient and milder routes to **cyclodecane** and its derivatives, with Ring-Closing Metathesis (RCM) being a particularly powerful tool.

- Ring-Closing Metathesis (RCM): This transition-metal catalyzed reaction has revolutionized
 the synthesis of cyclic compounds.[8][9][10][11][12] Starting from a linear diene, RCM
 facilitates the formation of a cyclic alkene, which can then be hydrogenated to yield
 cyclodecane. The use of well-defined catalysts, such as Grubbs' and Schrock's catalysts,
 allows for high functional group tolerance and excellent yields under mild reaction conditions.
- Cope Elimination: This reaction involves the pyrolysis of a tertiary amine oxide to form an alkene and a hydroxylamine.[13][14][15][16][17] While not a direct synthesis of cyclodecane itself, it is a valuable method for introducing unsaturation into cyclic systems, which can then be reduced.
- Ziegler-Natta Polymerization: While primarily used for the polymerization of alkenes, Ziegler-Natta catalysts can also be employed in the cyclooligomerization of dienes to form macrocycles, which can be precursors to cyclodecane.[18][19][20][21][22]





Conformational Analysis: Unraveling the Complexity of a Flexible Ring

Cyclodecane is conformationally complex, with multiple low-energy conformers. The study of its conformational landscape has been a long-standing challenge, addressed by a combination of experimental and computational techniques.

Key Conformations and Their Relative Stabilities

The two most stable and well-characterized conformations of cyclodecane are the boat-chairboat (BCB) and the twist-boat-chair-chair (TBCC).[23]

- Boat-Chair-Boat (BCB): Historically, the BCB conformation was considered the most stable form of cyclodecane, a notion supported by early molecular mechanics calculations and Xray diffraction studies of its derivatives.[24]
- Twist-Boat-Chair-Chair (TBCC): More recent and sophisticated computational studies, along with low-temperature ¹³C NMR spectroscopy, have revealed that the TBCC conformation is also significantly populated and, in some calculations, even slightly more stable than the BCB form.[23]

The energy difference between these conformers is very small, leading to a dynamic equilibrium at room temperature.

Experimental and Computational Data

The following tables summarize key quantitative data from historical and modern studies on the conformational analysis of cyclodecane.

Table 1: Conformational Energy Data for Cyclodecane

Conformer	Historical Calculated Relative Energy (kcal/mol)	Modern Calculated Relative Energy (kcal/mol)	Experimental Population at -146.1 °C (%)
ВСВ	0.0	0.0	94.8[23]
TBCC	-	0.73 ± 0.3[23]	5.2[23]



Table 2: Experimental Spectroscopic Data for **Cyclodecane** Conformers

Technique	Historical Data	Modern Data
Low-Temperature ¹³ C NMR	A limiting spectrum was not recorded due to low solubility. A slow-exchange spectrum was described as having 3 peaks for the BCB conformation in a 4:4:2 ratio. [23]	Low-temperature spectra show the presence of both BCB and TBCC conformations.[23]
Gas-Phase Electron Diffraction	The structure of gaseous cyclodecane was determined, providing key geometrical parameters.[25]	-
Mass Spectrometry	-	The fragmentation of macrocyclic alkanes shows characteristic losses of C ₂ H ₄ (28 Da) and prominent fragment ions at m/z 69, 83, 97, and 111.[26]

Experimental Protocols Low-Temperature ¹³C NMR Spectroscopy

Objective: To resolve the signals of individual conformers of **cyclodecane** by slowing down the rate of interconversion at low temperatures.

Historical Protocol (General Approach): A solution of **cyclodecane** in a suitable low-freezing solvent (e.g., carbon disulfide or dichlorofluoromethane) was prepared. The sample was cooled in the NMR probe to the lowest achievable temperature, and the ¹³C NMR spectrum was recorded. Due to limitations in spectrometer sensitivity and achievable temperatures, resolving minor conformers was challenging.[23]

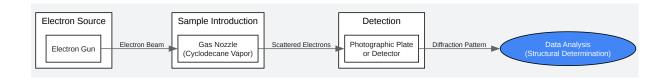


Modern Protocol: A dilute solution of **cyclodecane** (e.g., 0.4% in CF₂Cl₂) is prepared in a 5-mm thin-walled screw-capped NMR tube with a small amount of tetramethylsilane (TMS) as an internal reference.[23] The sample is carefully cooled in a variable-temperature NMR probe to temperatures as low as -171.1 °C.[23] High-field NMR spectrometers (e.g., 500 MHz or higher) are used to acquire the ¹³C NMR spectra with a sufficient number of acquisitions to achieve a high signal-to-noise ratio, allowing for the detection and integration of signals from minor conformers.[23]

Gas-Phase Electron Diffraction

Objective: To determine the molecular structure of **cyclodecane** in the gas phase, free from intermolecular interactions.

Experimental Workflow: A beam of high-energy electrons is directed at a jet of gaseous **cyclodecane**. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a digital detector. The analysis of the diffraction pattern provides information about the internuclear distances and bond angles in the molecule. [25][27][28][29]



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Caption: Workflow for Gas-Phase Electron Diffraction of **Cyclodecane**.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of **cyclodecane** and its fragmentation pattern upon ionization.

Experimental Protocol: A sample of **cyclodecane** is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact. The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z). A



detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern provides structural information about the molecule.[26][30][31][32][33]

Cyclodecane in Drug Development: An Emerging Area

While direct applications of **cyclodecane** as a therapeutic agent are not established, its structural motif and that of its derivatives are gaining attention in medicinal chemistry. The conformational flexibility of the **cyclodecane** ring allows it to present substituents in a variety of spatial arrangements, making it an interesting scaffold for drug design.

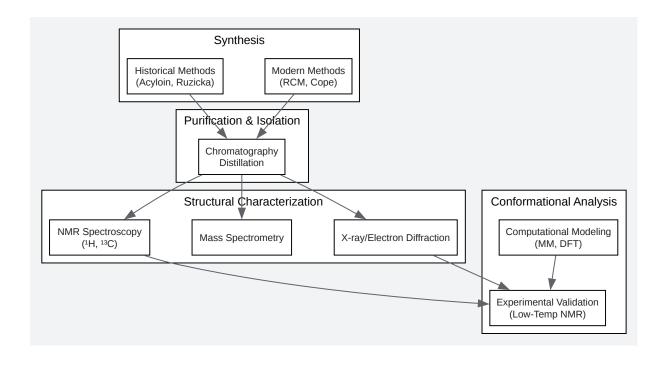
One notable example is the design and synthesis of 7-azatricyclodecane analogues of cocaine, where the cyclodecane framework is part of a more complex, rigid structure. These compounds have shown high potency and selectivity for the serotonin transporter, highlighting the potential of cyclodecane-containing scaffolds in the development of new therapeutic agents.[34]

Furthermore, the study of **cyclodecane** and its derivatives provides valuable insights into the conformational preferences of medium-sized rings, which are present in a number of natural products with biological activity.[24] Understanding the structure-activity relationships of these molecules can guide the design of novel drugs.[35][36][37]

Signaling Pathways and Logical Relationships

The synthesis and analysis of **cyclodecane** involve a logical progression of steps, from the selection of a synthetic route to the detailed characterization of the final product.





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Caption: Logical workflow for the synthesis and analysis of **cyclodecane**.

Conclusion

The study of **cyclodecane** has evolved significantly from early investigations into its synthesis and basic conformational properties to modern, detailed analyses of its complex dynamic behavior. While historical methods laid the groundwork for understanding medium-sized rings, modern techniques like Ring-Closing Metathesis and advanced spectroscopic and computational methods have provided unprecedented insight into its structure and energetics. Although its direct application in drug development is still in its nascent stages, the unique conformational properties of the **cyclodecane** scaffold offer intriguing possibilities for the design of novel therapeutic agents. This comparative guide serves as a valuable resource for researchers by consolidating key historical and modern data, thereby facilitating further exploration and innovation in this area of chemical science.



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